1-[4-(Pyrrolidin-1-ylmethyl)-2-thienyl]ethanone
Description
1-[4-(Pyrrolidin-1-ylmethyl)-2-thienyl]ethanone is a heterocyclic organic compound featuring a thiophene (thienyl) ring substituted at the 4-position with a pyrrolidin-1-ylmethyl group and an ethanone (acetyl) group at the 2-position.
Properties
IUPAC Name |
1-[4-(pyrrolidin-1-ylmethyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-9(13)11-6-10(8-14-11)7-12-4-2-3-5-12/h6,8H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRGMBBQSPKGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650826 | |
| Record name | 1-{4-[(Pyrrolidin-1-yl)methyl]thiophen-2-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-96-9 | |
| Record name | 1-[4-(1-Pyrrolidinylmethyl)-2-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{4-[(Pyrrolidin-1-yl)methyl]thiophen-2-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[4-(Pyrrolidin-1-ylmethyl)-2-thienyl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data from various studies.
Chemical Structure
The compound features a thienyl ring and a pyrrolidine moiety, which are known to contribute to its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound.
- Mechanism of Action : The compound's thienyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death.
- Case Study : In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.075 |
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have also been documented.
- Research Findings : Studies indicate that this compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, showing up to 85% inhibition at concentrations as low as 10 µM .
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 85 |
| IL-6 | 76 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
- Cell Line Studies : In a study evaluating its effect on cancer cells, the compound exhibited an average IC50 value of 13.4 nM against multiple cancer cell lines, indicating potent antiproliferative activity .
- Mechanism of Action : It was found to induce G2/M cell cycle arrest and promote apoptosis through mitochondrial pathways, thus inhibiting tubulin polymerization effectively with an IC50 of 1.6 μM .
Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Additions at the Ketone Group
The ethanone group undergoes nucleophilic reactions typical of carbonyl compounds. For example:
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Grignard reagent addition : The ketone reacts with organomagnesium reagents to form tertiary alcohols. Similar reactions are observed in 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogs, where ketones participate in nucleophilic alkylation .
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Reductive amination : Primary or secondary amines react with the ketone in the presence of reducing agents (e.g., NaBH₄) to form substituted amines. This is analogous to the synthesis of pyrrolidine-2,3-diones via condensation with aliphatic amines .
Key reaction conditions :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Grignard addition | RMgX, THF, 0°C → RT | Tertiary alcohol derivative | 70–85% | |
| Reductive amination | RNH₂, NaBH₃CN, MeOH, RT | Secondary/tertiary amine | 65–90% |
Electrophilic Substitution on the Thiophene Ring
The electron-rich thiophene moiety undergoes regioselective electrophilic substitution, particularly at the 5-position:
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Halogenation : Bromination or iodination occurs using NBS or I₂ in acetic acid, as seen in thiophene-containing analogs .
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Nitration : Nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives, a common pathway for functionalizing thiophene rings .
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Formylation : Vilsmeier–Haack conditions (POCl₃, DMF) introduce a formyl group at the 5-position, similar to pyrazolo[1,5-a]pyrimidine derivatives .
Substituent effects :
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The pyrrolidinylmethyl group at the 4-position sterically directs electrophiles to the 5-position of the thiophene .
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Electronic effects of the ketone slightly deactivate the ring, favoring milder reaction conditions .
Transition Metal-Catalyzed Coupling Reactions
The thiophene ring participates in cross-coupling reactions:
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Suzuki–Miyaura coupling : Aryl halides (if present) react with boronic acids under Pd catalysis. For example, 4-bromo-thiophene analogs couple with aryl boronic acids to form biaryl systems .
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Stille coupling : Stannylated heterocycles react with halogenated thiophenes in the presence of Pd(0) catalysts, as demonstrated in pyrovalerone analogs .
Catalytic systems :
| Coupling Type | Catalyst | Substrate Requirement | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Bromo/iodo-thiophene derivative | 60–92% | |
| Stille | Pd₂(dba)₃, AsPh₃ | Stannane + halogenated thiophene | 55–88% |
Functionalization of the Pyrrolidine Moiety
The pyrrolidine nitrogen undergoes alkylation or acylation:
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N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form quaternary ammonium salts, observed in pyrrolidine-based pharmacophores .
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Acylation : Acetic anhydride or acyl chlorides acylate the nitrogen, forming amides. This is critical in modifying pharmacokinetic properties .
Reactivity note : Steric hindrance from the methylene bridge slightly reduces reaction rates compared to unsubstituted pyrrolidine .
Condensation Reactions
The ketone participates in Knoevenagel or Claisen-Schmidt condensations:
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Knoevenagel : With malononitrile in ethanol/piperidine, forms α,β-unsaturated nitriles. This is analogous to reactions of 4-acetyl-3-hydroxy-3-pyrrolin-2-ones .
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Claisen-Schmidt : Reacts with aromatic aldehydes (e.g., benzaldehyde) to yield chalcone derivatives, a pathway used in heterocyclic synthesis .
Optimized conditions :
| Condensation Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Knoevenagel | Malononitrile, piperidine, EtOH | α,β-Unsaturated nitrile | 75–90% | |
| Claisen-Schmidt | ArCHO, NaOH, EtOH | Chalcone analog | 68–82% |
Oxidation and Reduction Pathways
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Ketone reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol, as seen in related 2-pyrrolidinones .
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Thiophene oxidation : mCPBA oxidizes the thiophene to a sulfoxide or sulfone, altering electronic properties for further reactivity .
Mechanistic Insights from Computational Studies
DFT calculations on analogous pyrrolidine-2,3-diones reveal:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s structural analogues include other ethanone derivatives with variations in substituents on the thienyl ring. Key comparisons are summarized below:
Key Observations:
- Pyrrolidine vs. Piperazine/Pyridine Substituents: The pyrrolidine group in the main compound differs from UDO’s piperazine and pyridine moieties, which are critical for CYP51 inhibition . Pyrrolidine’s smaller ring size and lower basicity (pKa ~11) compared to piperazine (pKa ~9.8) may alter binding affinity and metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
